molecular formula C5H12ClNO2S B1403658 3-(Ethanesulfonyl)azetidine hydrochloride CAS No. 1820707-49-0

3-(Ethanesulfonyl)azetidine hydrochloride

Cat. No. B1403658
CAS RN: 1820707-49-0
M. Wt: 185.67 g/mol
InChI Key: WVNRLUYNFTWJKN-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S . It is an intermediate in chemical synthesis .


Synthesis Analysis

Azetidines, including 3-(Ethanesulfonyl)azetidine hydrochloride, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A reaction of 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole with a 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile has also been reported .


Molecular Structure Analysis

The molecular structure of 3-(Ethanesulfonyl)azetidine hydrochloride is represented by the formula C5H12ClNO2S . The average mass is 185.672 Da .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis and Reactivity of Azetidines

Azetidines, including “3-(Ethanesulfonyl)azetidine hydrochloride”, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Use in Drug Discovery

The unique four-membered ring scaffold of azetidines, including “3-(Ethanesulfonyl)azetidine hydrochloride”, containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products . Examples include azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .

Use in Polymerization

Azetidines have been used as motifs in polymerization . The unique reactivity of azetidines can be leveraged to create polymers with unique properties.

Use as Chiral Templates

Azetidines have been used as chiral templates in various chemical reactions . The four-membered ring structure of azetidines can induce chirality in other molecules during chemical reactions.

Aza Paternò–Büchi Reactions

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges .

Synthesis of 3-Alkoxyazetidines

The plausible mechanism for the formation of side product 3-alkoxyazetidines might involve an initial intramolecular nucleophilic displacement in 34 to yield bicyclic aziridinium ion 36, which underwent alcoholysis (methanolysis or ethanolysis) .

Safety and Hazards

3-(Ethanesulfonyl)azetidine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Among the most important developments in the last years are the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Mechanism of Action

Target of Action

3-(Ethanesulfonyl)azetidine hydrochloride is primarily used as a building block in the synthesis of polyamines . The primary targets of this compound are the monomers that undergo polymerization .

Mode of Action

The compound interacts with its targets through anionic and cationic ring-opening polymerization . This process involves the breaking of the ring structure of the azetidine monomer, leading to the formation of a polymer .

Biochemical Pathways

The polymerization of azetidine monomers, such as 3-(Ethanesulfonyl)azetidine hydrochloride, affects the biochemical pathways involved in the synthesis of polyamines . The resulting polymers have various structures (i.e., branched vs. linear) and degrees of control .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its chemical properties, including its molecular weight and structure .

Result of Action

The polymerization of 3-(Ethanesulfonyl)azetidine hydrochloride results in the formation of polymers with many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Action Environment

The action, efficacy, and stability of 3-(Ethanesulfonyl)azetidine hydrochloride are influenced by environmental factors such as temperature. For instance, the polymerization of azetidine monomers requires high temperatures (>100 °C) in order to polymerize .

properties

IUPAC Name

3-ethylsulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-2-9(7,8)5-3-6-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNRLUYNFTWJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethanesulfonyl)azetidine hydrochloride

CAS RN

1820707-49-0
Record name Azetidine, 3-(ethylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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